N-Oxalylcysteine

Description

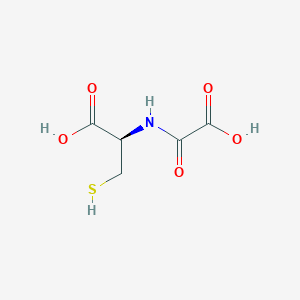

Structure

3D Structure

Propriétés

Numéro CAS |

106984-15-0 |

|---|---|

Formule moléculaire |

C5H7NO5S |

Poids moléculaire |

193.18 g/mol |

Nom IUPAC |

(2R)-2-(oxaloamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C5H7NO5S/c7-3(5(10)11)6-2(1-12)4(8)9/h2,12H,1H2,(H,6,7)(H,8,9)(H,10,11)/t2-/m0/s1 |

Clé InChI |

JOFZGZRXVKSFKN-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)NC(=O)C(=O)O)S |

SMILES isomérique |

C([C@@H](C(=O)O)NC(=O)C(=O)O)S |

SMILES canonique |

C(C(C(=O)O)NC(=O)C(=O)O)S |

Autres numéros CAS |

106984-15-0 |

Synonymes |

Cys-N-Ox N-oxalylcysteine |

Origine du produit |

United States |

Occurrence, Biogenesis, and Metabolic Disposition of N Oxalylcysteine

Endogenous Presence and Distribution in Mammalian Tissues

N-Oxalylcysteine has been identified as a normal mammalian metabolite, found alongside other oxalyl thiolesters (OTEs) and N-oxalylcysteamine in biological samples. nih.gov Its detection in various tissues underscores its physiological relevance. nih.govnih.gov

Quantitative analysis has revealed the presence of this compound in all rat tissues examined, including kidney, liver, brain, heart, muscle, and fat. nih.gov The concentration of this compound in these tissues can reach approximately 10 nmol/g (wet weight). nih.gov

The following table presents the approximate concentrations of this compound in various rat tissues:

| Tissue | Approximate this compound Concentration (nmol/g wet weight) |

| Kidney | Up to 18 nih.gov |

| Liver | Approximately 10 nih.gov |

| Brain | Significant quantities nih.gov |

| Heart | Significant quantities nih.gov |

| Muscle | Significant quantities nih.gov |

| Fat | Significant quantities nih.gov |

When compared to related oxalyl thioester metabolites, this compound is present at notable concentrations. The total concentration of all oxalyl thiolesters (OTEs) in rat tissues can range up to 65 nmol/g (wet weight). nih.govnih.gov N-oxalylcysteamine concentrations, another related metabolite, are typically lower, ranging from 0-3 nmol/g. nih.gov This comparative abundance suggests that this compound is a significant component of the oxalyl thioester pool in mammalian systems.

The relative abundance of these metabolites in rat tissues is summarized below:

| Metabolite | Approximate Concentration Range (nmol/g wet weight) |

| Oxalyl Thiolesters (OTEs) | Up to 65 nih.govnih.gov |

| This compound | Approximately 10 nih.gov |

| N-Oxalylcysteamine | 0-3 nih.gov |

Quantitative Analysis in Various Rat Tissues

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound can occur through both enzymatic and proposed non-enzymatic mechanisms, reflecting the complex metabolic landscape in which it exists. auajournals.org

While specific enzymes directly responsible for this compound biosynthesis are not explicitly detailed in the provided search results, the presence of enzymes in mammalian cells that metabolize adducts suggests an enzymatic involvement in related pathways. auajournals.org For instance, (D)-aspartate oxidase, a peroxisomal enzyme found in various animal tissues (including liver, kidneys, brain, heart, muscle, and others), is known to convert the cis-isomer of a thiazolidine (B150603) adduct to Δ²-thiazoline-2,4-dicarboxylic acid. auajournals.org This product can then undergo hydrolysis to yield N- and S-oxalylcysteine. auajournals.org This indicates an indirect enzymatic pathway leading to this compound.

Non-enzymatic pathways are also implicated in the formation of this compound. The in vitro hydrolysis of Δ²-thiazoline-2,4-dicarboxylic acid, particularly at pH values of 5 or below, rapidly yields a mixture of N- and S-oxalylcysteine, with this compound predominating at pH values above 1. auajournals.org This non-enzymatic hydrolysis suggests a potential route for this compound formation in vivo, especially if Δ²-thiazoline-2,4-dicarboxylic acid is produced through enzymatic or other means. The intracellular concentrations of cysteine (10-100 µM) and glyoxylate (B1226380) (0-200 µM) are such that adduct formation is thought to occur physiologically, leading to micromolar concentrations of adducts. auajournals.org

Enzymatic Contributions to this compound Biosynthesis

Metabolic Fate and Turnover of this compound In Vivo

The detection of significant quantities of this compound in various rat tissues under normal conditions suggests that its metabolism and turnover occur in vivo. auajournals.org While the precise metabolic fate and turnover rates are not extensively detailed in the provided information, its consistent presence implies a dynamic equilibrium of formation and degradation within the mammalian system. The existence of enzymes that metabolize related adducts further supports the idea of active metabolic processing of these compounds. auajournals.org

Biochemical Roles and Molecular Mechanisms of N Oxalylcysteine

Enzymatic Interaction and Modulatory Activities

N-Oxalyl amino acids, including N-oxalylcysteine, function as "generic" inhibitors of 2OG-dependent oxygenases. fishersci.caciteab.com They achieve this by binding to the enzyme's active site in a mode similar to that of the natural 2OG cosubstrate. fishersci.caciteab.com The subtle differences in the 2OG and substrate binding pockets of various enzymes can be exploited to design N-oxalyl amino acid derivatives with selective inhibitory properties. fishersci.caciteab.com

Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases

2-Oxoglutarate (2OG)-dependent oxygenases constitute a widespread class of iron enzymes found across various organisms, from humans to plants. fishersci.cauni-freiburg.de In humans, these enzymes are involved in a diverse array of crucial biological processes, including collagen biosynthesis, fatty acid metabolism, DNA repair, and modifications of RNA and chromatin. fishersci.cauni-freiburg.de Their catalytic mechanism involves coupling the oxidation of a specific substrate to the conversion of 2OG into succinate (B1194679) and carbon dioxide. fishersci.cauni-freiburg.de

Mechanism of Action as a 2OG Cosubstrate Mimic

N-Oxalyl amino acids, such as N-oxalylglycine (NOG) and this compound, act as mimics of the 2OG cosubstrate. fishersci.caciteab.com They competitively bind to the active site of 2OG-dependent oxygenases, thereby interfering with the enzyme's catalytic activity. citeab.comnih.govnih.gov This inhibitory action stems from their structural resemblance to 2OG, allowing them to chelate the active site ferrous iron (Fe(II)) and occupy the 2OG binding pocket. fishersci.caciteab.com N-Oxalylglycine (NOG) is a well-characterized broad-spectrum 2OG oxygenase inhibitor widely utilized in studies concerning hypoxic responses and chromatin modifications. citeab.com

Targeting Jumonji C (JmjC) Histone Demethylases (KDMs)

Jumonji C (JmjC) histone demethylases (KDMs) are a significant subfamily of 2OG- and Fe(II)-dependent oxygenases. nih.govnih.govnih.gov These enzymes play a critical role in epigenetic regulation by catalyzing the demethylation of N-epsilon-methylated lysine (B10760008) residues on histones. nih.govnih.govnih.govnih.gov This dynamic modification of histones influences chromatin structure and, consequently, gene expression. nih.govnih.govgithub.io Dysregulation or aberrant expression of JmjC KDMs has been frequently associated with various types of cancer. nih.govnih.govgithub.iohmdb.ca

The design of selective inhibitors for JmjC KDMs often leverages the distinct features of their active sites. N-oxalyl-D-cysteine (DNOC) has been employed as a 2OG-binding component in the development of more potent and selective inhibitors. nih.gov A notable strategy involves covalently linking a 2OG derivative with a substrate analog to create 'two-component' inhibitors that simultaneously occupy both the 2OG and substrate binding pockets. nih.gov For instance, a disulfide or thioether conjugate formed by cross-linking this compound with a H3K9me3 substrate fragment demonstrated highly potent and selective inhibition of KDM4s. nih.gov Furthermore, by altering the cross-linking peptide to an H3K36 substrate fragment, a remarkable 60-fold isoform selectivity for KDM4A over KDM4E was achieved. nih.gov Derivatives of N-oxalyl-D-tyrosine have also been investigated, revealing their ability to explore and bind to specific subpockets within the JMJD2 active site, leading to compounds that exhibit selectivity for JMJD2 over hypoxia-inducible factor prolyl hydroxylase 2 (PHD2). nih.gov The introduction of a large side chain on N-oxalyl tyrosine derivatives can effectively occupy a subpocket adjacent to the active site of KDM4s, contributing to selective KDM4A inhibition. peerj.com

Table 1: Isoform-Specific Inhibition of KDM4s by this compound Conjugates

| Inhibitor Type | Target KDM Isoform | IC50 (mM) | Selectivity (vs. KDM4E) | Reference |

| This compound conjugated with H3K36 substrate fragment (two-component) | KDM4A | 1.5 | 60-fold | nih.gov |

| This compound conjugated with H3K9me3 substrate fragment | KDM4s | High potency | - | nih.gov |

Structural studies provide crucial insights into how this compound and its derivatives bind to the active sites of KDMs. Like other 2OG oxygenases, KDMs possess a conserved double-stranded beta-helix core fold. fishersci.ca N-Oxalyl amino acids bind in a manner analogous to 2OG, coordinating the active site Fe(II). fishersci.caciteab.com Crystal structures, such as that of JMJD2A in complex with N-oxalyl-D-(O-benzyl)tyrosine (NOBT), illustrate these binding interactions. citeab.com A distinctive feature of KDM active sites, particularly those of KDM4s, is the presence of a larger and more accessible subpocket compared to other 2OG oxygenases like PHD2. citeab.comnih.govpeerj.com This subpocket extends into the region where the histone substrate typically engages. nih.gov This structural difference allows for the rational design of N-oxalyl amino acids with specific stereochemistry and substituents at the C-alpha carbon to selectively occupy this subpocket, thereby enhancing inhibitory selectivity. citeab.com For instance, N-oxalyl-D-phenylalanine derivatives have been developed to selectively inhibit KDM4s by exploiting this hydrophobic pocket. nih.gov

Isoform-Specific Inhibitory Potency of this compound Conjugates

Interactions with Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are a family of Fe(II)/2OG-dependent oxygenases that are central to the cellular response to oxygen availability. citeab.com These enzymes hydroxylate specific proline residues within the HIF-alpha subunits, a modification that signals HIF-alpha for proteasomal degradation. This hydroxylation-mediated degradation is a primary mechanism for regulating HIF-alpha levels and, consequently, the hypoxic response.

N-Oxalylglycine (NOG) is a known inhibitor of PHDs, acting by competing with 2OG for binding to the enzyme's active site. citeab.com Crystal structures of PHD2 in complex with NOG provide direct evidence of this binding mode. fishersci.ca While NOG is a broad-spectrum inhibitor, certain N-oxalyl amino acid derivatives can exhibit selectivity. For example, N-oxalyl-D-phenylalanine can inhibit Factor Inhibiting HIF (FIH) but not PHD2, highlighting the potential for designing selective inhibitors. citeab.com The active site of PHD2 is comparatively smaller than those of FIH and JMJD2A, a characteristic that influences the design of selective inhibitors targeting PHDs. citeab.com

Role in Cellular Regulatory Processes

Inhibition of Lymphocyte Proliferation

Participation in Protein Modification Events

This compound and its derivatives play significant roles in modifying proteins, primarily through reactions involving thiol groups.

Cysteine residues, with their unique thiol (or sulfhydryl) groups, are highly reactive and frequently found in the functional sites of proteins, participating in various cellular processes, including signal transduction. The deprotonation of a thiol group leads to the formation of a reactive thiolate, which is susceptible to modification by electrophiles and oxidation by reactive oxygen and nitrogen species. nih.gov

This compound, as an oxalyl thioester, can undergo reactions with thiols. Oxalyl thiolesters are implicated as important cell proliferation inhibitors. researchgate.net The covalent modification of protein thiols by electrophilic compounds, including plant-derived natural products, can alter protein conformation and function. nih.gov

This compound derivatives function as latent oxalyl thioester surrogates, offering a powerful method for modifying peptides and proteins, even in highly dilute conditions or complex mixtures like cell lysates. researchgate.netnih.gov These surrogates are designed to be shelf-stable and can be activated on-demand for ligation reactions. researchgate.netnih.gov

Native Chemical Ligation (NCL) is a pivotal reaction in chemical protein synthesis, enabling the chemoselective formation of a native peptide bond between a C-terminal peptidyl thioester and an N-terminal cysteinyl peptide. researchgate.netnih.govchemrxiv.org While classical thioesters can be challenging to install on internal protein sites and exhibit moderate reactivity under dilute conditions, latent oxalyl thioester precursors provide a solution. nih.gov For instance, an oxalyl amide as a latent thioester has been shown to enable fast protein modification at nanomolar concentrations, with reaction rates approaching 30 M⁻¹s⁻¹. nih.gov

Research has demonstrated the successful incorporation of a highly reactive latent oxalyl thioester precursor as a functional handle into synthetic protein domains. This approach allows for on-demand activation and has been illustrated with the production of a 10 kDa ubiquitin Lys48 conjugate. nih.gov

Table 1: Comparison of Thioester Reactivity in Protein Ligation

| Thioester Type | Reactivity (M⁻¹s⁻¹) | Conditions | Source |

| Classical Aryl Thioesters | ~4 | - | researchgate.net |

| Oxalyl Thioester Precursors | Up to 30 | Micromolar reactant concentrations | researchgate.net |

Site-specific protein bioconjugation involves the controlled introduction of functional handles at defined positions within a protein, imparting new properties. mdpi.com Cysteine residues, particularly at protein termini, are popular targets due to their favorable properties for site-specific modification. ucl.ac.uk

While the direct application of NCL for protein site-selective modification has historically lagged behind other chemoselective chemistries, the use of oxalyl thioester precursors helps address this. nih.gov The ability to introduce these highly reactive latent thioester precursors as functional handles allows for their on-demand activation, facilitating site-specific conjugation. nih.gov

Other strategies for site-specific bioconjugation include targeting N-terminal cysteine, serine, or threonine residues with aldehyde probes to form thiazolidine (B150603) or oxazolidine (B1195125) derivatives, respectively. mdpi.com Enzymatic methods, such as the formylglycine-generating enzyme (FGE) mediated oxidation of cysteine to formylglycine, also offer efficient site-specific protein modifications. nih.gov

Utilization as a Latent Thioester Surrogate for Directed Protein Ligation

Contribution to Cellular Redox Homeostasis

This compound contributes to the intricate balance of cellular redox states, particularly through its interactions with thiol groups.

The redox state of protein cysteine residues is crucial for cell regulation and is often affected by oxidative stress and signaling. nih.gov Thiol groups are considered sensors of the cellular redox environment due to their sensitivity to changes and their role as "on" or "off" switches for redox-sensitive pathways. mdpi.com

This compound, as a mammalian metabolite, can be converted from oxalyl thiolesters in biological materials. researchgate.net The concentration of this compound in various rat tissues can be approximately 10 nmol/g (wet wt). researchgate.net

Various labeling probes and proteomic approaches are used to characterize the landscape of thiol modifications and quantify thiol oxidation as a measure of protein cysteine redox states. nih.govosti.govdojindo.com For example, the biotin-switch technique (BST) and quantitative thiol reactivity profiling (QTRP) are used to detect and quantify specific redox post-translational modifications on cysteine thiols. mdpi.comosti.gov

Table 2: Thiol-Reactive Probes for Redox State Assessment

| Probe Type | Mechanism of Action | Application | Source |

| Maleimides | Addition across double bond to yield thioether | Thiol-selective modification, quantitation, analysis | thermofisher.com |

| Iodoacetamides | Alkylation of thiols | Thiol-selective modification, quantitation, analysis | thermofisher.com |

| Clickable Thiol-Reactive Probes (e.g., iodo-N-(prop-2-yn-1-yl) acetamide) | Tagging of free thiols followed by click chemistry | Redox proteome profiling, mapping protein-SSH and -SH | osti.gov |

Electrochemical methods, such as cyclic voltammetry and spectroelectrochemistry, are valuable tools for characterizing the redox properties and transitions of compounds. uantwerpen.benih.govrsc.orgrsc.org These techniques can reveal details of redox transitions and assess electrochemical reversibility. uantwerpen.benih.gov

While specific electrochemical characterization of this compound's redox transitions is not explicitly detailed in the provided search results, the general principles of electrochemical analysis apply. Such studies would involve measuring oxidation and reduction potentials, which are indicative of the compound's ability to gain or lose electrons, thereby influencing the cellular redox environment. The sensitivity of thiol groups to changes in their environment makes them amenable to electrochemical probing. mdpi.com

Table 3: General Electrochemical Parameters for Redox Characterization

| Parameter | Description | Relevance to Redox Transitions | Source |

| Oxidation Potential | Potential at which a compound loses electrons | Indicates ease of oxidation | uantwerpen.benih.gov |

| Reduction Potential | Potential at which a compound gains electrons | Indicates ease of reduction | uantwerpen.benih.gov |

| Electrochemical Reversibility | Degree to which a redox reaction can be reversed | Reflects stability of oxidized/reduced forms | uantwerpen.benih.gov |

Advanced Methodologies for the Investigation of N Oxalylcysteine

Analytical Techniques for Precise Detection and Quantification in Biological Samples

The detection and quantification of N-Oxalylcysteine in biological samples require highly sensitive and specific analytical approaches due to its low concentrations and the complexity of biological matrices.

Chromatographic techniques are fundamental for separating this compound from other components in biological samples, enabling its subsequent detection and quantification.

Reversed-Phase Ion-Pair Chromatography (RPIPC) is a specialized form of High-Performance Liquid Chromatography (HPLC) designed for the separation of ionic or ionizable analytes, such as this compound. This technique involves the addition of an ion-pairing reagent to the mobile phase, which interacts with the charged analyte to form a neutral ion-pair complex. This complex then exhibits increased retention on a nonpolar stationary phase, thereby enhancing separation and resolution wikipedia.orgwikipedia.org. Common detection methods coupled with RPIPC include ultraviolet (UV) and fluorescence spectroscopic methods wikipedia.org. The principles of RPIPC have been applied for the quantitative analysis of this compound and related oxalyl thiolesters in biological samples citeab.com.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a highly sensitive and selective method for the analysis of this compound and other thiols in biological matrices. This method typically involves derivatization of the thiol-containing compounds with a thiol-specific fluorescence reagent, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) mims.com. The derivatization converts non-fluorescent compounds into fluorescent ones, allowing for their sensitive detection sigmaaldrich.com. The high sensitivity of fluorescence detection stems from its direct measurement of emitted light energy, which also minimizes interference from contaminants when appropriate excitation and emission wavelengths are selected sigmaaldrich.com. A method utilizing HPLC-fluorescence detection has been described for the determination of oxalyl thiolesters, this compound, and N-oxalylcysteamine in biological materials, demonstrating its capability for detecting small quantities wikipedia.org.

Mass spectrometry (MS)-based approaches are indispensable for the comprehensive investigation of this compound, providing unparalleled specificity and sensitivity for detection, quantification, and structural characterization in complex biological samples nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that integrates the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry nih.gov. This combination allows for the effective identification and quantification of this compound, even at trace levels, within biological matrices, offering high sensitivity and specificity nih.gov. LC-MS/MS is particularly valuable for structural elucidation, where the fragmentation patterns of ions provide detailed information about the chemical structure of the analyte metabolomicsworkbench.orgpeerj.comsigmaaldrich.com. This detailed structural insight is crucial for understanding the exact chemical nature of this compound and its potential biological implications. The technique is widely employed in metabolomics for both qualitative and quantitative profiling of metabolites in biological specimens nih.gov.

Dynamic Combinatorial Mass Spectrometry (DCMS) is an advanced application of mass spectrometry within dynamic combinatorial chemistry (DCC), a powerful supramolecular approach for discovering ligands and inhibitors for biomolecules nih.govguidetopharmacology.orgguidetopharmacology.orgnih.govnih.gov. In DCMS, dynamic combinatorial libraries (DCLs) are generated, where building blocks reversibly interact to form a diverse pool of products under thermodynamic control nih.gov. Mass spectrometry, often Time-of-Flight Mass Spectrometry (TOF-MS), is then used to analyze the constituents of these libraries, enabling the identification of compounds that bind to a target biomolecule nih.govguidetopharmacology.orgnih.govnih.gov. For instance, DCMS has been instrumental in identifying N-oxalyl-L-cysteine derivatives as potent inhibitors of enzymes such as AlkB, a 2-oxoglutarate-dependent nucleic acid demethylase nih.govguidetopharmacology.org. N-oxalyl-D-cysteine, a derivative, has been utilized as a 2-oxoglutarate-binding component in the design of selective inhibitors for JMJD2, with DCMS employed to pinpoint suitable cross-linking sites guidetopharmacology.org. This methodology facilitates the rapid discovery and characterization of novel inhibitors by leveraging the reversible nature of the chemical reactions within the library and the high-throughput analytical power of mass spectrometry.

Mass Spectrometry (MS)-Based Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Synthetic Methodologies for this compound and its Analogs

Detailed, step-by-step laboratory synthesis routes for this compound from basic chemical precursors were not explicitly described in the provided search results. However, its formation and presence in various contexts have been noted. For instance, this compound can be formed from the non-enzymatic hydrolysis of Δ2-thiazoline-2,4-dicarboxylic acid, with this compound predominating at pH values above 1 auajournals.org. Furthermore, methods for the quantitative analysis of this compound in biological samples involve reacting biological material with cysteine under conditions that convert oxalyl thiolesters to this compound researchgate.net. This suggests that this compound can be generated or converted from other related compounds, and it is also recognized as a normal mammalian metabolite researchgate.net, auajournals.org.

This compound has been successfully utilized in chemical derivatization strategies to create biochemical probes and conjugates, particularly as inhibitors for enzymes. Its thiol group facilitates the formation of disulfide complexes, which can extend active site interactions in target enzymes. For example, the thiol group of this compound has been shown to form disulfide complexes that enhance active site interactions in KDM4E, a histone demethylase researchgate.net.

A notable application involves the cross-linking of this compound with specific substrate fragments to design potent inhibitors. The disulfide (e.g., compound 7) or thioether (e.g., compound 8) cross-linking of this compound with a H3K9me3 substrate fragment (a 7-14 amino acid peptide) has enabled simultaneous access to both the 2-oxoglutarate (2-OG) and substrate binding pockets of enzymes. These "two-component" inhibitors have demonstrated high potency and selective inhibition of KDM4s, a subfamily of JumonjiC (JmjC) domain-containing histone demethylases ctdbase.org. This approach highlights the versatility of this compound as a building block for creating sophisticated biochemical probes.

Laboratory Synthesis Routes of this compound

Structural Biology Approaches Applied to this compound Interactions

Co-crystallography has provided crucial insights into the binding modes of this compound derivatives with enzymes. This compound has been employed as a co-substrate mimic in structural studies. For instance, co-crystallization of KDM4A (a JmjC histone demethylase) with an inhibitor derived from this compound (specifically, inhibitor 64, which is a peptide linked via a disulfide bridge to this compound) has confirmed its intended binding mode researchgate.net. This co-crystal structure revealed that the inhibitor effectively occupies both the substrate and co-substrate binding pockets of KDM4A, leading to inhibitory activity with an IC50 of 0.27 µM researchgate.net. This demonstrates the utility of this compound derivatives in elucidating enzyme-ligand interactions at an atomic level.

Spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing this compound and its interactions.

Mass Spectrometry (MS): MS is a powerful tool for studying molecular interactions, including those involving this compound. Dynamic combinatorial mass spectrometry (DCMS) has been used to identify lead compounds and analyze cross-linking points, where this compound is listed as a substance of interest in studies involving 2-oxoglutarate-dependent nucleic acid demethylases ctdbase.org, nih.gov. Furthermore, quantitative analysis of this compound in biological samples has been achieved using gas chromatography coupled with selected ion monitoring (SIM) scans, following derivatization to form trimethylsilyl (B98337) derivatives. This method allows for sensitive and specific detection of this compound, with major ion fragments being scanned auajournals.org. Native mass spectrometry (nMS) is also a promising approach for studying protein-drug interactions by preserving non-covalent interactions and performing accurate mass measurements, which can be applied to this compound complexes orgsyn.org, epa.gov, nih.gov,.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for structural elucidation and characterizing molecular interactions in solution. While specific detailed NMR data for this compound's direct molecular interactions were not extensively provided in the search results, NMR spectroscopy is generally used for characterizing synthesized compounds and their derivatives researchgate.net, ctdbase.org. For instance, multinuclear NMR spectroscopy is applied to characterize various synthesized compounds, including those involved in forming B=N bonds ctdbase.org. The principles of NMR, including 1H and 13C NMR, are fundamental for confirming the structure and purity of organic molecules and their interactions.

No direct information on UV-Vis or IR spectroscopic characterization of this compound itself for molecular interactions was found in the provided snippets.

Theoretical and Computational Studies of N Oxalylcysteine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful techniques used to investigate the dynamic behavior of molecules and their interactions over time nih.govresearchgate.netnih.gov. These simulations provide detailed information about conformational changes, binding events, and the stability of molecular complexes.

Molecular dynamics simulations are widely employed to evaluate the binding stability of protein-ligand complexes and to elucidate atomistic interactions nih.govresearchgate.net. The mechanisms of protein-ligand binding can range from a rigid "lock-and-key" fit to more dynamic "induced fit" or "conformational selection" models researchgate.netchemrxiv.org.

For N-Oxalylcysteine, its thiol group has been observed to extend active site interactions in KDM4E through the formation of disulfide complexes researchgate.net. This suggests a specific mode of interaction that can be further explored through molecular modeling and dynamics simulations to characterize the precise binding pose, key interacting residues, and the energetic contributions of various molecular forces. While general methodologies for calculating binding free energies, such as the Linear Interaction Energy (LIE) method, are applied in MD simulations mdpi.com, specific binding energy values for this compound with its target proteins from dedicated MD studies are not extensively reported in the current literature. However, the broader class of N-oxalyl amino acids, to which this compound belongs, are known as generic inhibitors of 2-oxoglutarate (2OG) oxygenases, binding in a manner similar to the 2OG cosubstrate researchgate.net. The differences in the 2OG and substrate binding pockets can be exploited for selective inhibition, a process that can be investigated through detailed binding mechanism studies researchgate.net.

Conformational analysis studies the various energy levels associated with different molecular conformations, which are the three-dimensional arrangements a molecule can adopt through rotations around single bonds libretexts.org. Molecular dynamics simulations are particularly useful for examining the dynamic structure of molecules, including fluctuations, bond rotations, and changes in intra- and intermolecular interactions .

The conformational flexibility of 2OG derivatives, a class that includes this compound, is a critical factor influencing their productive turnover when bound to active sites, such as in KDM4E researchgate.net. While the general importance of conformational analysis and flexibility in molecular interactions is well-established nih.govnih.govrsc.orgchemrxiv.org, specific detailed conformational analyses or flexibility studies of this compound derived from molecular dynamics simulations are not widely available in the current search results. Such studies would typically involve analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to characterize the molecule's stability and flexible regions within a simulated environment nih.govvolkamerlab.org.

Ligand-Protein Binding Mechanisms and Energetics

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for understanding the electronic structure, reactivity, and reaction pathways of chemical compounds at a highly accurate level rsc.orgnih.govarxiv.orgnih.govsmu.edu. These calculations solve the electronic Schrödinger equation to provide insights into molecular properties and transformations.

Quantum chemical calculations are routinely employed to analyze reaction mechanisms, estimate chemical reaction pathways, and determine the energies of transition states and intermediates rsc.orgnih.govarxiv.orgnih.govsmu.edu. This methodology allows for a detailed understanding of how atoms rearrange during a chemical reaction and the energetic feasibility of different pathways smu.edu.

While this compound is known to be involved in biological processes, such as its role as a mammalian metabolite and an inhibitor of 2-oxoglutarate-dependent oxygenases nih.govresearchgate.net, specific quantum chemical studies focused on elucidating the detailed reaction mechanisms involving this compound itself are not explicitly detailed in the provided search results. The application of quantum chemical methods would typically involve calculating energy profiles for proposed reaction steps, identifying transition states, and characterizing intermediates to fully describe the reaction pathway nih.govnih.gov.

The electronic structure of a molecule dictates its chemical reactivity, including its propensity to act as a nucleophile or an electrophile aps.orgchemrxiv.orgrsc.org. Quantum chemical calculations can predict various electronic properties, such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electrophilicity/nucleophilicity indices, which are crucial for understanding and predicting reactivity chemrxiv.orgchemrxiv.orgnih.govresearchgate.net.

For this compound, its electronic structure would be critical in understanding its interactions, particularly its ability to form disulfide complexes via its thiol group researchgate.net. Quantum mechanical calculations are widely used for predicting the reactivity of covalent compounds, especially those targeting cysteine residues, by evaluating intrinsic reactivity and structure-activity relationships chemrxiv.orgnih.gov. While this compound is a cysteine derivative, direct computational findings on its specific electronic structure properties or quantitative reactivity predictions using quantum chemical methods are not detailed in the available information. Such studies would typically involve density functional theory (DFT) calculations to analyze the distribution of electron density and predict reactive sites chemrxiv.org.

Elucidation of Reaction Mechanisms Involving this compound

Computational Drug Design and In Silico Screening

Computational drug design (CADD) and in silico screening leverage computational techniques to accelerate the discovery and optimization of potential drug candidates mdpi.comjchemlett.comeco-vector.comresearchgate.netresearchgate.netnih.gov. These methods allow for the rapid evaluation of large chemical libraries against biological targets, significantly reducing the time and cost associated with traditional drug discovery.

This compound's identification as an inhibitor of 2-oxoglutarate-dependent oxygenases highlights its relevance in drug discovery efforts researchgate.netresearchgate.net. N-Oxalyl amino acids, as a broader class, are considered "generic" inhibitors of 2OG oxygenases due to their binding mode, which is similar to the natural 2OG cosubstrate researchgate.net. This characteristic makes them valuable starting points for designing selective inhibitors by exploiting differences in binding pockets researchgate.net.

In silico screening, including techniques like molecular docking and pharmacophore modeling, is a primary approach in CADD for identifying compounds with strong binding affinities to target proteins mdpi.comresearchgate.netresearchgate.netrsc.orgmdpi.comscielo.br. While this compound has been identified as a lead compound in studies involving enzymes like AlkB, often through methods like dynamic combinatorial chemistry coupled with mass spectrometry, which then inform structure-guided studies for improved potency nih.gov, specific detailed in silico screening studies where this compound was a primary hit or optimized lead are not explicitly detailed in the provided search results. However, the principles of computational drug design, such as virtual screening of compound databases and molecular docking, would be directly applicable to exploring this compound and its derivatives for therapeutic purposes mdpi.comjchemlett.comresearchgate.netresearchgate.netscielo.br. These methods can predict pharmacokinetic properties and toxicities, further aiding in the selection of promising drug candidates jchemlett.comnih.gov.

Rational Design of Selective Enzyme Inhibitors Based on this compound Scaffolds

Rational design of enzyme inhibitors involves a systematic approach to create molecules that specifically target and modulate enzyme activity. This process leverages detailed knowledge of the enzyme's structure, catalytic mechanism, and binding site characteristics nih.govnih.gov. For this compound scaffolds, rational design would primarily involve computational techniques to predict and optimize interactions with target enzymes.

The design process typically begins with identifying a suitable enzyme target, often characterized by its three-dimensional structure (e.g., from X-ray crystallography or cryo-EM data). Computational methods, such as molecular docking, would be employed to simulate the binding of this compound or its derivatives within the enzyme's active site nih.govdiva-portal.org. This allows for the prediction of preferred binding poses and an estimation of binding affinity. Molecular dynamics (MD) simulations could further refine these predictions by accounting for the dynamic nature of both the ligand and the enzyme, providing insights into the stability of the enzyme-inhibitor complex and the conformational changes induced upon binding nih.gov.

The N-oxalyl moiety, with its dicarboxylic acid structure, often mimics natural substrates or transition states of enzymes, particularly those involved in metabolic pathways that utilize α-keto acids. For instance, N-Oxalylglycine (PubChem CID: 3080614), a compound structurally similar to this compound, is known to act as an inhibitor of alpha-ketoglutarate (B1197944) dependent enzymes (EC 1.14.11.*) nih.govrsc.org. This suggests that this compound, with its cysteine side chain offering additional nucleophilic or coordination potential (via its thiol group), could be rationally designed to target enzymes where a similar binding motif is advantageous or where the cysteine residue provides specific interactions not possible with glycine (B1666218).

The rational design process for this compound scaffolds would involve:

Target Selection: Identifying enzymes where the oxalyl group can effectively chelate metal cofactors (e.g., zinc in metalloenzymes) or participate in critical hydrogen bonding networks within the active site.

Scaffold Modification: Introducing various substituents on the cysteine backbone or modifying the oxalyl group to optimize interactions (e.g., steric fit, electronic complementarity, hydrogen bonding, hydrophobic interactions) with specific enzyme residues.

Selectivity Enhancement: Designing modifications that exploit subtle differences between related enzyme isoforms to achieve selective inhibition, thereby minimizing off-target effects. This often requires considering larger protein-protein complexes or specific loop conformations that influence inhibitor binding nih.gov.

Computational tools would facilitate iterative cycles of design, prediction, and refinement, allowing researchers to prioritize the most promising this compound derivatives for synthesis and experimental validation.

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) prediction is a fundamental aspect of drug discovery, aiming to establish a correlation between the chemical structure of a compound and its biological activity. For this compound scaffolds, SAR studies, particularly quantitative structure-activity relationship (QSAR) modeling, would be crucial for understanding how structural modifications impact inhibitory potency and selectivity.

QSAR models mathematically relate a set of molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) to a measured biological activity (e.g., IC50, Ki). For this compound derivatives, various descriptors could be calculated to capture the nuances of their chemical structure, such as:

Hydrophobicity (logP): Influences membrane permeability and binding to hydrophobic pockets.

Electronic Properties (e.g., pKa, polar surface area): Affects ionization state and electrostatic interactions with the enzyme.

Steric Parameters (e.g., molecular volume, shape descriptors): Dictates fit within the active site.

Hydrogen Bond Donors/Acceptors: Critical for specific interactions with enzyme residues.

The development of predictive SAR models for this compound scaffolds would involve:

Data Collection: If experimental data for a series of this compound derivatives (or closely related analogs) and their inhibitory activities were available, this would form the basis for model training.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Applying statistical or machine learning algorithms (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks) to build a mathematical relationship between the descriptors and the observed activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation sets to ensure its robustness.

Once a reliable SAR model is established, it can be used to predict the activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective inhibitors. For instance, if a QSAR model indicates that increasing the bulkiness of a substituent at a specific position enhances activity, chemists can rationally design and synthesize compounds with larger groups at that position. This iterative process of computational prediction and experimental validation accelerates the optimization of lead compounds.

Future Research Directions and Emerging Paradigms for N Oxalylcysteine

Comprehensive Mapping of N-Oxalylcysteine Metabolic Networks Across Biological Systems

As a confirmed normal mammalian metabolite, this compound is inherently integrated into complex biochemical networks. epa.govnih.govnih.gov A critical future research direction involves the comprehensive mapping of its metabolic pathways across diverse biological systems, including various cell types, tissues, and organisms. This endeavor would necessitate the elucidation of specific enzymatic machinery responsible for its biosynthesis, catabolism, and interconversion with other metabolites. Techniques such as stable isotope tracing coupled with advanced mass spectrometry could be employed to track the flow of this compound through metabolic routes, identify precursor molecules, and characterize its degradation products. Furthermore, comparative metabolomics studies across different physiological states (e.g., development, stress, disease) could reveal dynamic changes in this compound levels and its metabolic flux, providing clues about its regulatory roles.

Identification of Undiscovered Enzymatic Targets and Biological Functions

This compound and related oxalyl thiolesters have been implicated as inhibitors of cell proliferation, suggesting a role in cellular growth control. epa.gov Moreover, this compound has demonstrated utility as a structural motif in the design of inhibitors for JmjC histone demethylases, a class of 2OG-dependent oxygenases. researchgate.netctdbase.org Despite these insights, the full spectrum of enzymatic targets and biological functions directly modulated by endogenous this compound remains largely unexplored. Future research should prioritize the systematic identification of enzymes that directly interact with this compound, either as substrates, products, or regulators. This could involve proteomic approaches, such as activity-based protein profiling or pull-down assays, to discover novel binding partners. Beyond enzymatic interactions, investigations into its potential roles in signal transduction, gene expression regulation, or as a component of specific protein modifications could uncover previously unrecognized biological functions.

Development of Advanced Analytical Probes for Spatiotemporal Monitoring In Vitro and Ex Vivo

Current analytical methods for this compound, such as those involving derivatization with monobromobimane (B13751) followed by HPLC, have enabled its quantitative detection in biological samples. nih.gov However, to fully understand its dynamic behavior and localized effects, the development of advanced analytical probes for spatiotemporal monitoring is crucial. Future efforts should focus on engineering fluorescent or luminescent biosensors that can report on this compound concentrations in real-time within living cells. The integration of these probes with high-resolution microscopy techniques would allow for the visualization of its subcellular distribution and translocation. Furthermore, the development of mass spectrometry imaging techniques capable of resolving this compound distribution at a high spatial resolution in tissue sections would provide invaluable insights into its localized roles in complex biological environments.

Engineering of Highly Selective this compound Analogs as Molecular Tools

The inherent structure of this compound, particularly its oxalyl moiety, makes it a potent mimic of 2-oxoglutarate, a co-substrate for a large family of oxygenases. This characteristic has already been exploited in the design of KDM inhibitors, where modifications to the this compound scaffold have yielded compounds with improved selectivity. researchgate.netctdbase.org Future research should focus on the rational design and synthesis of a diverse library of this compound analogs. These analogs could be engineered to possess enhanced selectivity for specific enzymes or protein targets, acting as highly potent and selective inhibitors, activators, or even as chemical reporters. Such molecular tools would be invaluable for dissecting the precise roles of this compound-interacting proteins in complex biological pathways, enabling a deeper understanding of their mechanisms and potential for therapeutic intervention.

Integration of Omics Data for Systems-Level Biological Understanding of this compound's Role

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a systems-level understanding of biological processes. Future research on this compound should leverage the power of multi-omics data integration. This involves correlating changes in this compound levels (metabolomics data) with alterations in gene expression (transcriptomics), protein abundance and modifications (proteomics), and other metabolite profiles under various physiological and pathological conditions. By applying advanced bioinformatics and computational modeling, researchers can identify regulatory networks, predict novel interactions, and construct comprehensive models that elucidate this compound's broader impact on cellular homeostasis, disease progression, and therapeutic responses. This integrated approach will be crucial for translating fundamental discoveries about this compound into actionable biological insights.

Q & A

Q. What are the established methods for synthesizing and characterizing N-Oxalylcysteine in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves reacting cysteine derivatives with oxalyl chloride or oxalic acid derivatives under controlled pH and temperature. A representative protocol includes:

Reaction Setup : Dissolve L-cysteine in an aqueous alkaline solution (pH 8–9).

Oxalylation : Add oxalyl chloride dropwise at 0–4°C to minimize side reactions.

Purification : Isolate the product via precipitation or column chromatography.

Characterization : Use NMR (¹H/¹³C) to confirm the oxalyl moiety and LC-MS for purity (>95%). Elemental analysis validates stoichiometry .

- Reporting Standards : Follow guidelines to document reaction conditions, yields, and spectral data in the main text, with extended datasets in supplementary materials .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC-MS/MS : Offers high sensitivity (detection limit ~0.1 nM) and specificity for distinguishing this compound from structurally similar metabolites. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile .

- Derivatization : Pre-column derivatization with dansyl chloride enhances UV/fluorescence detection in HPLC .

- Validation : Include spike-and-recovery experiments (85–115% recovery) and cross-validate with isotopic labeling (e.g., ¹³C-N-Oxalylcysteine) to confirm accuracy .

Advanced Research Questions

Q. How can conflicting reports on this compound’s role in redox signaling be systematically addressed?

- Methodological Answer :

- Evidence Synthesis : Conduct a systematic review using PRISMA guidelines, prioritizing studies with robust experimental designs (e.g., controlled ROS assays, in vivo models). Evaluate bias via tools like GRADE .

- Mechanistic Studies : Use CRISPR-edited cell lines (e.g., KO models for thioredoxin reductase) to isolate this compound’s direct effects vs. indirect metabolic interactions .

- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., cellular glutathione levels) that may explain discrepancies across studies .

Q. What experimental strategies can overcome challenges in mapping this compound’s metabolic pathways?

- Methodological Answer :

- Isotopic Tracers : Use ¹³C-labeled this compound in tracer studies coupled with LC-MS/MS to track incorporation into downstream metabolites (e.g., oxalate, cysteine derivatives) .

- Enzyme Assays : Screen candidate enzymes (e.g., oxalyl-CoA synthetase) using STRENDA DB-compliant protocols. Report kinetic parameters (Km, Vmax) and validate via siRNA knockdown .

- Computational Modeling : Integrate metabolomics data with pathway prediction tools (e.g., MetaCyc) to hypothesize novel interactions, followed by targeted experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.